2-Cyano-6-hydroxybenzenesulfonamide
Description
2-Cyano-6-hydroxybenzenesulfonamide is a benzenesulfonamide derivative featuring a cyano (-CN) group at the 2-position and a hydroxyl (-OH) group at the 6-position on the aromatic ring. This combination of electron-withdrawing (cyano) and polar (hydroxyl) substituents confers unique chemical and biological properties.
Properties
Molecular Formula |
C7H6N2O3S |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
2-cyano-6-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-4-5-2-1-3-6(10)7(5)13(9,11)12/h1-3,10H,(H2,9,11,12) |
InChI Key |
YUJNABKMJQUTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-hydroxybenzenesulfonamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for 2-Cyano-6-hydroxybenzenesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-cyano-6-oxo-benzenesulfonamide.
Reduction: Formation of 2-amino-6-hydroxybenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Cyano-6-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-6-hydroxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it can bind to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds with other parts of the enzyme . This binding inhibits the enzyme’s activity, which can have therapeutic implications.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table compares 2-Cyano-6-hydroxybenzenesulfonamide with key analogs, emphasizing substituent effects:
| Compound Name | Substituents (Position) | Key Functional Groups | Biological Activity/Applications |
|---|---|---|---|
| 2-Cyano-6-hydroxybenzenesulfonamide | -CN (2), -OH (6) | Sulfonamide, Cyano, Hydroxyl | Hypothesized enzyme inhibition, drug design |
| 2-Fluoro-6-hydroxybenzenesulfonamide | -F (2), -OH (6) | Sulfonamide, Fluorine, Hydroxyl | Antimicrobial activity, solubility modulation |
| 2-Cyano-6-hydroxybenzamide | -CN (2), -OH (6) | Benzamide, Cyano, Hydroxyl | Enzyme inhibition (e.g., kinase targets) |
| 2-Chloro-6-methoxybenzenesulfonamide | -Cl (2), -OCH₃ (6) | Sulfonamide, Chlorine, Methoxy | Anti-inflammatory, intermediate synthesis |
| N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide | -Cl (aryl), -SH (2), benzoxazole | Sulfonamide, Thiol, Heterocycle | Anticancer activity, redox modulation |
Key Observations:
Fluorine (in 2-Fluoro-6-hydroxybenzenesulfonamide) improves metabolic stability and membrane permeability due to its small size and high electronegativity .
Hydroxyl vs. Methoxy Groups :
- The hydroxyl group in the target compound enhances solubility in polar solvents and enables hydrogen bonding, critical for protein target interactions. In contrast, methoxy groups (e.g., in 2-Chloro-6-methoxybenzenesulfonamide) increase lipophilicity, favoring blood-brain barrier penetration .
Sulfonamide vs. Benzamide: Sulfonamides generally exhibit stronger acidity (pKa ~10) than benzamides (pKa ~15), making them more effective in ionic interactions with biological targets. For example, 2-Cyano-6-hydroxybenzamide’s benzamide group may limit its utility in low-pH environments compared to sulfonamides .
Biological Activity
2-Cyano-6-hydroxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H6N2O3S
- Molecular Weight : 202.20 g/mol
- IUPAC Name : 2-cyano-6-hydroxybenzenesulfonamide
The biological activity of 2-cyano-6-hydroxybenzenesulfonamide is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, studies have shown that this compound can affect cellular signaling pathways associated with cancer cell proliferation and survival.
Anticancer Activity
Research indicates that 2-cyano-6-hydroxybenzenesulfonamide exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies demonstrated its ability to inhibit the growth of cancer cells such as HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The compound's mechanism involves the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 5.4 | |
| A549 | 4.8 | |
| HepG2 | 3.9 | |
| MCF-7 | 6.2 |
Antidiabetic Activity
In addition to its anticancer properties, 2-cyano-6-hydroxybenzenesulfonamide has been explored for its potential antidiabetic effects. A study reported that derivatives of this compound demonstrated significant inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.
| Compound Derivative | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| Derivative A | 1.76 ± 0.01 | 0.548 ± 0.02 |
| Derivative B | 1.08 ± 0.02 | 2.44 ± 0.09 |
| Acarbose | 0.43 ± 0.01 | 0.604 ± 0.02 |
Case Studies
Several case studies have highlighted the efficacy of 2-cyano-6-hydroxybenzenesulfonamide in preclinical models:
- Study on Cancer Cell Lines : A comprehensive study evaluated the compound's effects on multiple cancer cell lines, confirming its role as a potent inhibitor of cell proliferation through apoptosis induction.
- Diabetes Model : In an animal model of diabetes, treatment with derivatives of this compound resulted in improved glycemic control, suggesting potential for therapeutic use in managing diabetes-related complications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
